2-Ethylhexanoic acid;guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

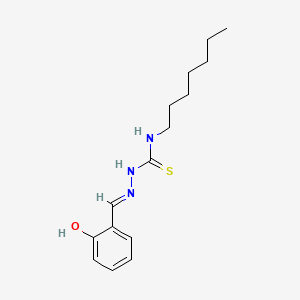

2-Ethylhexanoic acid and guanidine are two distinct compounds with unique properties and applicationsIt is a carboxylic acid widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . Guanidine, on the other hand, is a strong organic base used in various applications, including the treatment of muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves hydroformylation of propylene to give butyraldehyde, followed by aldol condensation of the aldehyde to produce 2-ethylhexenal. This intermediate is then hydrogenated to 2-ethylhexanal, which is subsequently oxidized to form 2-ethylhexanoic acid .

Industrial Production Methods: The industrial production of 2-ethylhexanoic acid typically involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide as a catalyst in isobutanol as a solvent. This method achieves high selectivity for 2-ethylhexanoic acid under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylhexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms compounds with metal cations that have stoichiometry similar to metal acetates. These ethylhexanoate complexes are used in organic and industrial chemical synthesis .

Common Reagents and Conditions: Common reagents used in the reactions of 2-ethylhexanoic acid include oxygen, hydrogen, and various catalysts such as N-hydroxyphthalimide. The conditions for these reactions typically involve mild temperatures and the use of nonpolar solvents .

Major Products Formed: The major products formed from the reactions of 2-ethylhexanoic acid include metal ethylhexanoates, which are used as catalysts in polymerizations and oxidation reactions .

Aplicaciones Científicas De Investigación

2-Ethylhexanoic acid has a wide range of scientific research applications. It is used in the preparation of metal derivatives that act as catalysts in polymerization reactions. For example, tin 2-ethylhexanoate is used in the manufacturing of poly(lactic-co-glycolic acid). It is also used as a stabilizer for polyvinyl chlorides and is involved in solvent extraction and dye granulation. Additionally, it is used to prepare plasticizers, lubricants, detergents, flotation aids, corrosion inhibitors, and alkyd resins .

Mecanismo De Acción

The mechanism of action of 2-ethylhexanoic acid involves its ability to form coordination complexes with metal cations. These complexes function as catalysts in various chemical reactions, including polymerizations and oxidation reactions . Guanidine, on the other hand, acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes .

Comparación Con Compuestos Similares

2-Ethylhexanoic acid can be compared with other similar compounds such as 2-methylhexane, 3-methylhexane, valnoctamide, 2-methylheptane, 3-methylheptane, 2-ethylhexanol, valproic acid, and propylheptyl alcohol . These compounds share similar structural features but differ in their specific applications and properties. For example, 2-ethylhexanol is used as a plasticizer and solvent, while valproic acid is used as an anticonvulsant and mood-stabilizing drug.

Propiedades

Número CAS |

26793-02-2 |

|---|---|

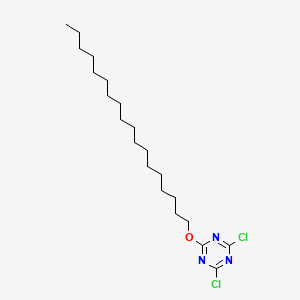

Fórmula molecular |

C9H21N3O2 |

Peso molecular |

203.28 g/mol |

Nombre IUPAC |

2-ethylhexanoic acid;guanidine |

InChI |

InChI=1S/C8H16O2.CH5N3/c1-3-5-6-7(4-2)8(9)10;2-1(3)4/h7H,3-6H2,1-2H3,(H,9,10);(H5,2,3,4) |

Clave InChI |

YQJZXTWWKBQVNU-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CC)C(=O)O.C(=N)(N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)